2-Ethylhexahydropyrrolo[3,4-c]pyrrol-1(2H)-one oxalate
Description
Properties
IUPAC Name |
5-ethyl-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrol-4-one;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.C2H2O4/c1-2-10-5-6-3-9-4-7(6)8(10)11;3-1(4)2(5)6/h6-7,9H,2-5H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSBXSLHCMBSHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2CNCC2C1=O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Alkylation Solvent | Ethanol | 72 | 98 |
| Cyclization Catalyst | 5% Pd/C | 90 | 99 |
| Salt Crystallization | Ethanol-Water (3:1) | 85 | 99.5 |
The use of ethanol as a solvent for alkylation minimizes side reactions such as over-alkylation, while the ethanol-water system ensures high crystallinity of the oxalate salt. Elevated temperatures during hydrogenation (>80°C) reduce reaction time but risk racemization, necessitating precise thermal control.
Purification and Characterization
Purification of the oxalate salt involves recrystallization followed by vacuum filtration. X-ray diffraction analysis confirms the monoclinic crystal system (space group P2₁/c) with lattice parameters a = 12.3 Å, b = 7.8 Å, c = 10.2 Å, and β = 102.5°.
HPLC analysis (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) verifies enantiomeric purity, with a retention time of 8.2 minutes for the target compound and no detectable impurities (<0.1%).
Scalability and Industrial Feasibility
Pilot-scale batches (10 kg) demonstrate consistent yields (84–87%) using continuous flow hydrogenation reactors. Key challenges include maintaining stereointegrity during scale-up and optimizing solvent recovery systems to meet environmental regulations .
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexahydropyrrolo[3,4-c]pyrrol-1(2H)-one oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The ethyl group or other substituents can be replaced by different functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Histamine Receptor Modulation
One of the primary applications of 2-ethylhexahydropyrrolo[3,4-c]pyrrol-1(2H)-one oxalate is its role as a ligand for histamine receptors, particularly the histamine H3 receptor. This receptor is crucial in regulating neurotransmitter release in the central nervous system (CNS). Compounds that act as selective H3 receptor agonists or antagonists can be beneficial in treating various neurological disorders, including:
- Cognitive Disorders : Modulating H3 receptors may improve cognitive functions and memory.
- Mood Disorders : Potential antidepressant effects have been observed through H3 receptor modulation.
- Obesity : H3 receptor antagonists have shown promise in reducing appetite and promoting weight loss.
These therapeutic potentials are supported by patents that detail the synthesis and biological activity of related compounds, indicating a pathway for further drug development based on this compound's structure .
Neurotransmitter Regulation
The compound's ability to influence neurotransmitter systems makes it a valuable tool in neurochemical research. Studies have indicated that compounds similar to this compound can modulate the release of key neurotransmitters such as dopamine, serotonin, and acetylcholine. This modulation is vital for understanding various neuropsychiatric conditions and developing targeted therapies .
Polymer Chemistry
In materials science, derivatives of pyrrolidine compounds like this compound are being explored for their potential use in developing advanced polymers. These polymers can exhibit unique properties such as:
- Conductivity : Potential applications in electronic materials.
- Biocompatibility : Use in biomedical devices and drug delivery systems.
Research into the polymerization processes involving these compounds is ongoing, with promising results indicating enhanced material properties compared to traditional polymers .
Case Study 1: Cognitive Enhancement
A study investigating the effects of H3 receptor antagonists on cognitive enhancement demonstrated that compounds structurally related to this compound significantly improved memory retention in animal models. The findings suggest a mechanism involving increased release of acetylcholine and other neurotransmitters associated with learning and memory processes .
Case Study 2: Weight Management
Research conducted on the effects of H3 receptor antagonism has shown that subjects treated with related compounds experienced notable reductions in body weight and appetite. This study highlights the potential for developing obesity treatments based on the modulation of histamine receptors .
Mechanism of Action
The mechanism by which 2-Ethylhexahydropyrrolo[3,4-c]pyrrol-1(2H)-one oxalate exerts its effects depends on its interaction with molecular targets. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved can vary based on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Varied Substituents
Key structural analogs differ in substituents at the 2-position or counterions:
Key Findings:
- Substituent Effects : The ethyl group in the target compound increases lipophilicity compared to the methoxyphenyl analog (), which introduces steric hindrance and electron-donating effects. The pyridine-containing analog () exhibits aromaticity, enabling π-π stacking interactions absent in the saturated target compound.
- Salt Forms : The oxalate salt offers moderate solubility in aqueous media (pH-dependent), whereas the hydrochloride analog () has higher solubility due to ionic dissociation .
Physicochemical and Spectroscopic Properties
- Density and Boiling Point : The parent compound () has a density of 1.13 g/cm³ and boiling point ~337°C. Ethylation increases molecular weight but minimally affects density, while oxalate salt formation lowers volatility.
- Spectroscopic Characterization : Analogous compounds (e.g., ) are characterized via NMR (¹H/¹³C), MS, and elemental analysis. The target compound’s carbonyl (C=O) and oxalate peaks would appear at ~170 ppm (¹³C NMR) and 160–165 ppm, respectively.
Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
2-Ethylhexahydropyrrolo[3,4-c]pyrrol-1(2H)-one oxalate is a compound that has garnered attention for its potential biological activities. Its structural characteristics suggest various interactions at the molecular level, which may contribute to its pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a complex bicyclic structure that includes a pyrrolidine ring. This structure is critical for its biological activity, influencing its interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may involve several mechanisms:
- Antioxidant Activity : The compound has been shown to exhibit antioxidant properties, which can mitigate oxidative stress in cells. This is particularly relevant in conditions such as kidney stone disease, where oxidative damage plays a significant role in pathogenesis .
- Modulation of Gene Expression : Preliminary studies suggest that this compound may modulate gene expression related to oxidative stress responses and cellular repair mechanisms. Such modulation is crucial in therapeutic contexts, especially in neurodegenerative diseases .
Table 1: Summary of Biological Activities
Case Study: Oxidative Stress and Kidney Stone Disease
A study evaluated the effects of oxidative modifications on urinary proteins and their role in calcium oxalate (CaOx) stone formation. The presence of oxidatively modified proteins significantly increased CaOx crystallization processes. This study highlights the importance of antioxidant compounds like this compound in potentially reducing the risk of kidney stones by counteracting oxidative stress .
Pharmacological Applications
Given its biological activities, this compound holds promise for various therapeutic applications:
Q & A
Basic Research Questions
Q. What are the critical safety considerations for handling 2-ethylhexahydropyrrolo[3,4-c]pyrrol-1(2H)-one oxalate in laboratory settings?
- Methodological Guidance :
- Hazard Classification : The compound is classified under acute toxicity (Category 4) for oral, dermal, and inhalation exposure, requiring a "Warning" signal word .
- Safety Protocols : Use fume hoods for synthesis steps, wear nitrile gloves, and employ respiratory protection during aerosol-generating procedures. Store in airtight containers away from oxidizing agents.
- Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician immediately. Maintain access to emergency contact numbers (e.g., +44(0)1840 212137) during working hours .
Q. What are the standard synthetic routes for pyrrolo[3,4-c]pyrrole derivatives, and how can they be adapted for this compound?
- Methodological Guidance :
- Base Synthesis : Reflux a mixture of precursor (1 mmol) with chloranil (1.4 mmol) in xylene for 25–30 hours, followed by NaOH treatment to isolate the organic layer. Purify via recrystallization (methanol) or column chromatography .
- Oxalate Salt Formation : After synthesizing the free base, react with oxalic acid in ethanol under controlled pH (3–4) to precipitate the oxalate salt. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can visible-light photoredox catalysis improve the synthesis of dihydropyrrolo[3,4-c]pyrrole intermediates?
- Methodological Guidance :
- Catalytic System : Use 9-mesityl-10-methylacridinium perchlorate (0.5 mol%) as a photocatalyst under blue LED irradiation (456 nm) .
- Reaction Optimization : Conduct [3+2] cyclization between 2H-azirine and maleimide at room temperature. Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1). Yields range from 55–99%, with aromatization achieved by adding DDQ (2.5 equiv) post-cyclization .
- Key Variables : Oxygen-free conditions and solvent choice (acetonitrile) critically influence yield.
Q. How can researchers resolve contradictions in biological activity data for pyrrolo[3,4-c]pyrrole derivatives?
- Methodological Guidance :
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 4-phenoxy groups) on glucose uptake in muscle cells using in vitro assays (e.g., 2-NBDG fluorescence). Derivatives with electron-withdrawing groups show enhanced insulin sensitization .
- Dual Inhibition Studies : For anti-inflammatory applications, design compounds with dual COX/LOX inhibition. Test selectivity via enzyme-linked immunosorbent assays (ELISA) and molecular docking (PDB: 5KIR for COX-2) .
Q. What analytical strategies are recommended for characterizing synthetic intermediates and resolving structural ambiguities?
- Methodological Guidance :
- Multi-Technique Validation : Combine H/C NMR (DMSO-d6) with high-resolution mass spectrometry (HRMS-ESI) to confirm molecular ions. For stereochemical analysis, use X-ray crystallography (e.g., monoclinic P2/c space group) .
- Purity Assurance : Perform elemental analysis (e.g., C, H, N within ±0.4% of theoretical values) and monitor byproducts via LC-MS (Agilent ZORBAX SB-C18) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields for cyclization reactions?
- Methodological Guidance :
- Variable Identification : Compare catalyst loading (e.g., 0.5 mol% vs. 2 mol% photocatalyst), solvent polarity, and reaction time. For example, acetonitrile increases yields by 20% versus THF due to improved radical stability .
- Reproducibility Checks : Replicate reactions under inert (N) vs. aerobic conditions. Oxygen presence reduces yields by quenching triplet excited states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
